molecular formula C20H15F3N4O4 B2542758 5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 2034613-15-3

5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B2542758
CAS No.: 2034613-15-3
M. Wt: 432.359
InChI Key: JACAVYORTHFLDH-UHFFFAOYSA-N
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Description

5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H15F3N4O4 and its molecular weight is 432.359. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, which can enhance neurotransmission and improve cognitive function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, this compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is facilitated by the unique structural features of the compound, such as the pyrazolidinyl and oxadiazole rings. Additionally, this compound can activate or inhibit other enzymes and proteins, leading to changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, long-term exposure to this compound has been shown to maintain its biochemical activity, with no significant adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and protect against oxidative stress . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The metabolites of this compound can also interact with other enzymes and proteins, influencing metabolic flux and metabolite levels. For instance, the metabolites may inhibit the activity of certain enzymes involved in oxidative stress response, thereby enhancing the compound’s protective effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can bind to plasma proteins, which facilitates its distribution throughout the body. The localization and accumulation of this compound in specific tissues can enhance its therapeutic efficacy and reduce potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of the compound direct it to specific organelles, where it can exert its biochemical effects. For instance, in the mitochondria, this compound can modulate the activity of enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production.

Properties

IUPAC Name

5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O4/c1-28-15-8-5-12(9-16(15)29-2)17-14(10-24-26-17)19-25-18(27-31-19)11-3-6-13(7-4-11)30-20(21,22)23/h3-9,14,17,24,26H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTLFMBJZMFHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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